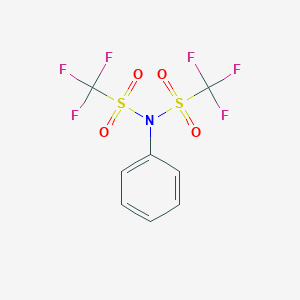
Flufenacet
Overview
Description
Flufenacet is a selective herbicide widely used in agriculture to control grasses and some broad-leaved weeds. It is commonly applied pre-emergence or early post-emergence to crops such as corn, soybeans, winter wheat, and potatoes. This compound is known for its ability to inhibit cell division and growth in target plants, making it an effective tool for weed management .
Mechanism of Action
Target of Action
Flufenacet is a selective herbicide . Its primary targets are certain annual grasses including black-grass, and broad-leaved weeds including velvet leaf, morning glory, and common cocklebur .
Mode of Action
This compound operates by inhibiting the synthesis of very-long-chain fatty acids . This inhibition disrupts the normal functioning of the target weeds, leading to their eventual death .
Biochemical Pathways
This compound’s action involves the biochemical pathway of very-long-chain fatty acid synthesis . It has been observed that this compound degradation is significantly slowed down in certain populations of blackgrass (Alopecurus myosuroides) by the use of the GST inhibitors tridiphane and ethacrynic acid at sublethal rates . This suggests that the glutathione transferase (GST) activity plays a role in the detoxification of this compound .
Pharmacokinetics
Under certain conditions, it may be persistent in soil and water/sediment systems . These properties influence its bioavailability and efficacy in the environment.
Result of Action
The result of this compound’s action is the effective control of target weeds . It disrupts the normal growth and development of these plants, leading to their death . Resistance to this compound due to enhanced gst activity has been described in several blackgrass populations .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. It is persistent in soil and water/sediment systems under certain conditions . Moreover, it has been found to be either moderately or highly toxic to most fauna and flora, with the exception of honeybees where the toxicity is low . Therefore, the environmental context plays a crucial role in determining the effectiveness and impact of this compound.
Biochemical Analysis
Biochemical Properties
Flufenacet is an oxyacetamide herbicide that exhibits systemic properties and meristematic activity . It inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential for a wide range of processes within plants . VLCFAs are involved in cell division and the synthesis of cuticular waxes and suberin .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In the model plant Arabidopsis thaliana, it causes similar symptoms to the fiddlehead mutant . It also affects vascular and hepatopancreatic development in zebrafish . At the cellular level, this compound induces responses including apoptosis, cell cycle modulation, and alterations in the Mapk and Akt signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It has been suggested that resistance to this compound in certain populations of Lolium spp. is due to upregulation of at least one glutathione transferase (GST) with high substrate-specificity to this compound, in combination with a cumulative effect with at least one other GST with lower substrate-specificity to this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the degradation of this compound is slowed down in certain populations with reduced this compound sensitivity . This suggests that this compound may have long-term effects on cellular function in these populations.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on plants provides some insights. For instance, in Italian Ryegrass, different doses of this compound have been shown to significantly reduce root and foliar biomass .
Metabolic Pathways
This compound is involved in the inhibition of the synthesis of VLCFAs This suggests that it interacts with enzymes involved in this metabolic pathway
Transport and Distribution
This compound is a systemic herbicide, suggesting that it is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
Flufenacet can be synthesized through a multi-step process involving the reaction of 2-hydroxy-N-(4-fluoroaniline)-N-(1-methylethyl)acetamide with 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole in the presence of an alkali-containing organic solvent. The reaction is carried out at room temperature, followed by extraction, washing, drying, and concentration to obtain the crude product. The crude product is then refined to achieve high purity .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing environmental impact. The use of readily available raw materials and simple reaction conditions makes the industrial production of this compound efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Flufenacet undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and detoxification in the environment.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur with nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and degradation products that are less toxic and more environmentally friendly .
Scientific Research Applications
Flufenacet has several scientific research applications, particularly in the fields of agriculture and environmental science. It is used to study herbicide resistance in weeds, the impact of herbicides on non-target organisms, and the environmental fate of herbicides. Additionally, this compound is used in combination with other herbicides to enhance weed control efficacy and manage herbicide resistance .
Comparison with Similar Compounds
Flufenacet is often compared with other herbicides that inhibit the synthesis of very-long-chain fatty acids, such as prosulfocarb and tri-allate. While all these compounds share a similar mode of action, this compound is unique in its high efficacy and selectivity for certain weed species. Other similar compounds include diflufenican and metribuzin, which are often used in combination with this compound to broaden the spectrum of weed control .
List of Similar Compounds
- Prosulfocarb
- Tri-allate
- Diflufenican
- Metribuzin
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANUJLZYFUDJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N3O2S | |
| Record name | Flufenacet | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Flufenacet | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032552 | |
| Record name | Flufenacet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to tan solid; [Merck Index] Light beige powder; [MSDSonline] | |
| Record name | Flufenacet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5332 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes | |
| Record name | FLUFENACET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in organic solvents (g/L at 20 °C): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200, In water, 56 mg/L (pH 4) at 25 °C; 56 mg/L (pH 7) at 25 °C; 54 mg/L (pH 9) at 25 °C | |
| Record name | FLUFENACET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.312 g/mL | |
| Record name | FLUFENACET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000067 [mmHg], 6.75X10-7 mm Hg at 20 °C (6.0X10-2 mPa at 20 °C) | |
| Record name | Flufenacet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5332 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FLUFENACET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to tan solid, White solid | |
CAS No. |
142459-58-3 | |
| Record name | Flufenacet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142459-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flufenacet [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142459583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flufenacet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUFENACET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL44PP5145 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUFENACET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
76-79 °C | |
| Record name | FLUFENACET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















